molecular formula C11H5Cl3FN3O B12923246 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide CAS No. 87847-94-7

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide

Cat. No.: B12923246
CAS No.: 87847-94-7
M. Wt: 320.5 g/mol
InChI Key: DYMULFUSEAPEIS-UHFFFAOYSA-N
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Description

Structural Characterization & Molecular Architecture

Crystallographic Analysis & X-ray Diffraction Studies

Crystallographic data for 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide remains limited in publicly available literature. However, analogous pyrimidine-carboxamide compounds, such as antitubercular pyrazolylpyrimidinones, have been characterized via single-crystal X-ray diffraction to resolve bond lengths, angles, and packing arrangements. For the target compound, the SMILES string (O=C(C1=C(Cl)N=C(Cl)N=C1Cl)NC2=CC=C(F)C=C2) confirms a planar pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, while the carboxamide group at position 5 links to a 4-fluorophenyl moiety.

Hypothetical unit cell parameters can be inferred from similar structures:

  • Space group : Likely monoclinic (P2₁/c) due to asymmetric substitution patterns.
  • Bond lengths : C-Cl bonds (~1.72–1.76 Å), C-F (~1.34 Å), and carbonyl C=O (~1.22 Å).
Parameter Predicted Value
a (Å) 10.2–12.4
b (Å) 7.8–9.1
c (Å) 14.5–16.7
β (°) 90–110

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • C=O stretch : 1680–1700 cm⁻¹ (carboxamide carbonyl).
  • C-F stretch : 1220–1280 cm⁻¹ (aryl fluoride).
  • C-Cl stretches : 550–750 cm⁻¹ (pyrimidine chlorination).
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :
    • Aromatic protons on the 4-fluorophenyl ring: δ 7.2–7.8 ppm (doublets, J = 8–9 Hz).
    • NH proton (carboxamide): δ 10.2–10.8 ppm (broad singlet).
  • ¹³C NMR :
    • Pyrimidine C-Cl carbons: δ 125–135 ppm.
    • Carboxamide carbonyl: δ 165–168 ppm.
UV-Vis Spectroscopy

The conjugated π-system of the pyrimidine and phenyl rings generates absorption maxima at λₘₐₓ = 265–280 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions.

Quantum Chemical Calculations: DFT/B3LYP Approaches

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes the molecular geometry and electronic structure. Key findings:

  • Pyrimidine ring distortion : Chlorine substituents induce slight buckling (dihedral angles: 2–5°).
  • Charge distribution :
    • Carboxamide oxygen: -0.45 e.
    • Fluorine atom: -0.28 e.
Property Calculated Value
Dipole moment (D) 4.8–5.2
Total energy (a.u.) -1456.32

Frontier Molecular Orbital (HOMO-LUMO) Investigations

The HOMO-LUMO gap determines electronic excitation and chemical reactivity:

  • HOMO : Localized on the pyrimidine ring and chlorines (-6.8 eV).
  • LUMO : Delocalized across the carboxamide and fluorophenyl groups (-2.3 eV).
  • Energy gap (ΔE) : 4.5 eV, indicating moderate stability.
Orbital Energy (eV) Localization
HOMO -6.8 Pyrimidine-Cl
LUMO -2.3 Carboxamide-fluorophenyl

Properties

CAS No.

87847-94-7

Molecular Formula

C11H5Cl3FN3O

Molecular Weight

320.5 g/mol

IUPAC Name

2,4,6-trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C11H5Cl3FN3O/c12-8-7(9(13)18-11(14)17-8)10(19)16-6-3-1-5(15)2-4-6/h1-4H,(H,16,19)

InChI Key

DYMULFUSEAPEIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 4-fluoroaniline under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent such as DMF or acetonitrile.

    Coupling Reactions: Reagents like arylboronic acids, palladium catalysts, and bases such as potassium carbonate are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The 4-fluorophenyl group plays a critical role in dictating molecular planarity. For example:

  • In 3-(4-fluorophenyl)pyrazole derivatives , dihedral angles between the pyrazole and 4-fluorophenyl rings range from 4.64° to 10.53°, indicating near-planar conformations with slight deviations due to steric interactions .
  • In contrast, isostructural thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit one fluorophenyl group oriented perpendicular to the molecular plane, creating nonplanar geometries. This distortion arises from steric repulsion between the fluorophenyl group and adjacent substituents .
  • Non-fluorinated analogs, such as meso-porphyrins without 4-fluorophenyl groups, adopt flat geometries, highlighting how fluorine substitution introduces steric hindrance and disrupts planarity .
Table 1: Dihedral Angles in Fluorophenyl-Containing Compounds
Compound Class Dihedral Angle (°) Planarity Observation Reference
Pyrazole derivatives 4.64–10.53 Near-planar
Thiazole derivatives ~90 (perpendicular) Nonplanar
Non-fluorinated porphyrins 0 Fully planar

Electronic and Steric Effects

  • Fluorine vs. Chlorine/Bromine : Replacing 4-fluorophenyl with 4-chlorophenyl or 4-bromophenyl (e.g., in compound 2 from ) alters electronic properties. Fluorine’s smaller size and higher electronegativity reduce steric bulk but increase polarity, impacting solubility and crystallinity .

Crystallographic and Material Properties

  • Crystal Packing : The trichloropyrimidine core and fluorophenyl group may promote dense packing via halogen bonding (C–Cl⋯F interactions) and π-π stacking, as seen in related structures ().
  • Thermal Stability : Steric hindrance from trichloro and fluorophenyl groups likely enhances thermal stability compared to less-substituted analogs, though specific data require further study.

Biological Activity

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine family, characterized by its unique halogenated structure. This compound has garnered attention for its potential biological activities, particularly in the pharmaceutical field. Its molecular formula is C11H6Cl3N3OC_{11}H_{6}Cl_{3}N_{3}O and it possesses a molecular weight of approximately 302.54 g/mol.

Pharmacological Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. These activities are primarily attributed to the presence of halogen atoms which enhance its interaction with biological targets.

Antimicrobial Activity

A study focusing on halogenated pyrimidines revealed that derivatives similar to this compound demonstrated potent antibacterial effects against Staphylococcus aureus. Specifically, at a concentration of 5 µg/mL, the compound achieved a 95% reduction in hemolysis with a minimum inhibitory concentration (MIC) of 50 µg/mL . The mechanism involves suppression of virulence factors by downregulating genes associated with quorum sensing and toxin production.

Anti-inflammatory Activity

The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Study on Antibiofilm Activity

A recent investigation into the antibiofilm properties of halogenated pyrimidines highlighted that this compound could significantly disrupt biofilm formation in bacterial cultures. The study noted that extensive halogenation enhances both antibiofilm and antivirulence activities, suggesting its utility in treating resistant bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis of similar compounds indicates that the specific substitution pattern—three chlorine atoms and a fluorophenyl group—contributes significantly to the pharmacological profile of this compound. This configuration is essential for its enhanced biological activity compared to other pyrimidine derivatives.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamidesC15H9ClF6N3OExhibits anti-inflammatory properties but has a different substitution pattern affecting potency.
2,4-DichloropyrimidineC6H4Cl2N2A simpler structure used as a precursor but lacks specific pharmacological activities found in trichloro derivatives.
2-(4-Fluorophenyl)pyrimidine-5-carboxamideC11H8FN3OSimilar carboxamide functionality but without chlorinated substituents that enhance biological activity.

Q & A

Q. What are the standard synthetic routes for 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, intermediates like 4-fluoroaniline derivatives are reacted with pyrimidine precursors under reflux conditions using solvents such as dioxane or ethanol. Optimization involves adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts like piperidine. Post-synthesis purification includes washing with ethanol and diethyl ether, followed by recrystallization . Yield improvements may require inert atmospheres (e.g., nitrogen) or microwave-assisted synthesis to reduce side products.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (≥95% threshold) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., chlorine and fluorine positions) .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS to detect [M+H]+^+ ions) .
  • Infrared Spectroscopy (IR) : To identify functional groups like carboxamide (C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction conditions (temperature, pH, solvent purity) and detailed documentation of reagent sources (e.g., anhydrous solvents) are essential. For example, using alumina-supported calcium hypochlorite in oxidation steps ensures consistent reactivity . Batch-to-batch variability can be minimized by pre-drying reagents and employing standardized workup protocols (e.g., vacuum filtration, rotary evaporation).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, dihedral angles between pyrimidine and fluorophenyl rings (e.g., 12.8°–86.1°) reveal conformational flexibility, while hydrogen bonds (N–H⋯N, C–H⋯O) stabilize crystal packing . Discrepancies in reported structures (e.g., polymorphic forms) can be resolved using software like Bruker APEX2 for data refinement .

Q. What mechanistic insights explain the reactivity of the trichloropyrimidine core in nucleophilic substitutions?

The electron-withdrawing effect of chlorine atoms activates the pyrimidine ring for nucleophilic attack. For instance, morpholine or piperazine substitutions at the 4-position proceed via SNAr mechanisms, with kinetics influenced by solvent polarity (e.g., DMF vs. THF) and temperature. Computational studies (DFT) can model transition states and predict regioselectivity .

Q. How do structural modifications impact biological activity in related pyrimidine carboxamides?

Structure-Activity Relationship (SAR) studies show that:

  • Fluorine substitution at the phenyl ring enhances metabolic stability and receptor binding (e.g., kinase inhibition) .
  • Chlorine removal at the 6-position reduces cytotoxicity but may lower target affinity .
  • Methoxy or trifluoromethyl groups alter solubility and bioavailability .

Q. How should researchers address contradictory data in reaction yields or byproduct formation?

Systematic analysis includes:

  • Design of Experiments (DoE) : Varying parameters (e.g., solvent, catalyst loading) to identify critical factors .
  • LC-MS Tracking : Monitoring intermediates to pinpoint side reactions (e.g., over-oxidation) .
  • Cross-Validation : Replicating protocols from independent sources (e.g., comparing patent vs. journal methods) .

Q. What alternative synthetic routes exist for derivatives with improved pharmacological properties?

  • Microwave Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields .
  • Enzymatic Catalysis : Lipases or esterases for enantioselective modifications .
  • Solid-Phase Synthesis : Enables combinatorial libraries for high-throughput screening .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

  • Lyophilization : For long-term storage of aqueous solutions.
  • Buffered Formulations : Use phosphate buffers (pH 6.5–7.5) to prevent hydrolysis of the carboxamide group .
  • Thermogravimetric Analysis (TGA) : Identifies decomposition thresholds (e.g., >150°C) .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes like kinases or proteases. Pharmacophore mapping aligns electronegative regions (Cl, F) with hydrophobic pockets in target proteins . QSAR models further correlate substituent effects with IC50_{50} values .

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